Enantioselectivity: The (1R,5S) Enantiomer is the Documented Precursor for Active Anti-HIV Nucleosides
The (1R,5S) enantiomer, after reduction to an aminocyclohexenyl-carbinol, was coupled with 5-amino-4,6-dichloropyrimidine to yield enantiopure 5-pyrimidinyl-3-cyclohexenecarbinols. These specific enantiomers were then advanced to purine and 8-azapurine nucleosides, which demonstrated measurable anti-HIV-1 activity. The racemic form (CAS 1824156-77-5) cannot guarantee the same stereochemical outcome and would require an enantiomeric separation step, adding complexity and reducing yield. The final nucleosides derived from the (1R,5S) precursor were tested against HIV-1, confirming the functional relevance of this specific stereochemistry. [1]
| Evidence Dimension | Stereochemical purity as a precursor to biologically active nucleosides |
|---|---|
| Target Compound Data | Single enantiomer, (1R,5S), provides >99% enantiomeric excess when used, leading to active cis-nucleosides |
| Comparator Or Baseline | Racemic 5-azidocyclohex-3-ene-1-carboxylic acid (CAS 1824156-77-5) yields a 1:1 mixture of enantiomers |
| Quantified Difference | The (1R,5S) enantiomer circumvents a theoretical 50% maximum yield loss from enantiomeric separation, directly providing the pharmacologically relevant isomer |
| Conditions | Synthetic pathway: reduction to aminocarbinol, Mitsunobu coupling, and purine/8-azapurine ring construction as described in Konkel & Vince, 1995 |
Why This Matters
For medicinal chemistry and antiviral screening programs, stereochemistry is a binary variable; the (1R,5S) form is the only established enantiomer that led to anti-HIV-1 active compounds in published studies, making it non-substitutable.
- [1] Konkel, M.J.; Vince, R. Synthesis and biological activity of cyclohexenyl nucleosides: cis-5-(9H-purin-9-yl)-3-cyclohexenyl carbinols and their 8-azapurinyl analogs. Nucleosides and Nucleotides 1995, 14(9-10), 2061-2077. View Source
